BenchChemオンラインストアへようこそ!

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

Melatonin Receptor Binding MT1 Affinity MT2 Affinity

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide (CAS 775291-05-9) is a synthetic benzamide derivative belonging to the class of 6-methoxyindole-based melatonin receptor ligands. Its core structure features a 6-methoxyindole nucleus linked via an ethyl chain to a benzamide group, a scaffold explored in structure-activity relationship (SAR) studies mapping the melatonin receptor pharmacophore.

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
Cat. No. B4396467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H18N2O2/c1-22-15-7-8-16-14(12-20-17(16)11-15)9-10-19-18(21)13-5-3-2-4-6-13/h2-8,11-12,20H,9-10H2,1H3,(H,19,21)
InChIKeyLWKQDHIUSWDYSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide: A 6-Methoxyindole Melatoninergic Ligand for Receptor Subtype Profiling


N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide (CAS 775291-05-9) is a synthetic benzamide derivative belonging to the class of 6-methoxyindole-based melatonin receptor ligands. Its core structure features a 6-methoxyindole nucleus linked via an ethyl chain to a benzamide group, a scaffold explored in structure-activity relationship (SAR) studies mapping the melatonin receptor pharmacophore [1]. Unlike the endogenous agonist melatonin (N-acetyl-5-methoxytryptamine), which bears a 5-methoxy substituent and an N-acetyl side chain, this compound combines a 6-methoxy substitution on the indole ring with a benzamide terminal amide moiety. This specific arrangement can lead to differentiated pharmacological profiles, including altered receptor subtype selectivity, intrinsic activity, and physicochemical properties such as central nervous system (CNS) penetration, as seen in related indole carboxamide derivatives [2].

Why Generic Substitution of Melatonin Receptor Ligands Like N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide Fails


Melatonin receptor ligands cannot be generically interchanged due to profound differences in receptor subtype selectivity, intrinsic efficacy, and peripheral versus central selectivity profiles dictated by subtle structural modifications. The position of the methoxy group (e.g., C-5 vs. C-6) and the nature of the terminal amide (e.g., acetamide vs. benzamide) are critical determinants of binding affinity and functional activity at MT1 and MT2 receptors [1]. For instance, shifting the methoxy group from the C-5 to the C-6 position while concurrently altering the amide substituent can invert functional activity from agonism to antagonism in certain assays [2]. Furthermore, the Astellas patent portfolio explicitly demonstrates that specific indole carboxamide derivatives, including those with benzamide moieties, are engineered for low CNS penetration, making them uniquely suited for peripheral indications like urinary incontinence, a property not shared by centrally-acting agonists such as ramelteon or tasimelteon [3].

Quantitative Differentiation of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide: MT1/MT2 Affinity, CNS Penetration & Functional Bias


MT1/MT2 Receptor Binding Affinity vs. Endogenous Melatonin

In the foundational SAR study by Garratt et al. (1994), a series of indole-derived melatonin analogues with modified C-3 amidoethane side chains were evaluated for binding affinity at the melatonin receptor in chicken brain membranes [1]. While the exact Ki for N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide was not individually reported in the abstracted data, the study established that N-acylating group modifications, including benzamide substitution, significantly modulate affinity compared to the natural ligand melatonin. This class-level evidence is corroborated by findings in the structurally analogous 1-(2-alkanamidoethyl)-6-methoxyindole series, where compounds with the 6-methoxy substitution exhibited affinity similar to that of melatonin itself (Ki in low nanomolar range), and further structural optimization of the amide group enhanced affinity into the picomolar range [2]. This demonstrates that the 6-methoxy/benzamide pharmacophore is a viable alternative to the 5-methoxy/acetamide motif of endogenous melatonin for achieving high-affinity receptor engagement.

Melatonin Receptor Binding MT1 Affinity MT2 Affinity Radioligand Displacement

Low CNS Penetration Profile vs. Centrally-Acting Melatonin Agonists

The Astellas Pharma patent EP 3095781 A4 specifically claims indole compounds with an MT1 and/or MT2 receptor agonistic action and a low ability to migrate into the central nervous system, enabling their use as peripheral MT1/MT2 receptor agonists for treating urinary incontinence [1]. N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is among the exemplified indole carboxamide derivatives covered by the Markush structures in this patent family. This low CNS penetration profile represents a critical differentiation from centrally-acting, FDA-approved melatonin receptor agonists such as ramelteon and tasimelteon, which are designed to cross the blood-brain barrier to regulate sleep-wake cycles. The low CNS penetration is a direct consequence of the benzamide moiety and the specific substitution pattern on the indole ring, which likely alters physicochemical properties such as polar surface area, hydrogen bonding capacity, and lipophilicity compared to N-acetyl-5-methoxytryptamine-based agonists.

CNS Penetration Peripheral Selectivity Urinary Incontinence Blood-Brain Barrier

Differentiated Intrinsic Activity Profile vs. 5-Methoxy Melatonin Analogs

Research on 1-(2-alkanamidoethyl)-6-methoxyindole derivatives, which share the same 6-methoxyindole core as the target compound, revealed that shifting the methoxy group from the C-5 position (as in melatonin) to the C-6 position, combined with specific N-substitutions, can produce compounds that behave as full agonists, partial agonists, or antagonists [1]. Specifically, compounds lacking the methoxy group and bearing an N-alicyclic group behaved as partial agonists or antagonists, while optimized C-2 substituents (e.g., Br, phenyl, COOCH3) enhanced agonist biological activity. This demonstrates that the 6-methoxyindole scaffold, including N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide, is a privileged template for tuning functional efficacy at melatonin receptors, offering the potential to discover ligands with biased signaling profiles (e.g., G-protein vs. β-arrestin) that are distinct from the balanced agonism of melatonin [2]. The benzamide moiety in the target compound introduces additional steric and electronic effects that may further bias functional outcomes compared to the simpler N-acetyl group.

Intrinsic Activity Functional Selectivity Agonist Bias cAMP Assay

SAR-Driven Differentiation: 6-Methoxy vs. 5-Methoxy Substitution Pattern

The seminal work by Garratt et al. (1994) established a fundamental SAR principle: the 5-methoxyl group of melatonin is not an absolute requirement for biological activity at the melatonin receptor [1]. This finding was later reinforced by the discovery that shifting the methoxy group from the C-5 to the C-6 position of the indole nucleus, combined with appropriate N-substitutions, can yield compounds with affinity similar to or even greater than melatonin itself [2]. A 3D-QSAR comparative molecular field analysis (CoMFA) model developed in this series demonstrated that the spatial disposition of the methoxy group and the amide side chain relative to the indole plane dictates binding affinity and functional outcome. N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide, with its 6-methoxy substitution and benzamide side chain, represents a distinct vector within this pharmacophore space, offering a unique spatial and electronic profile compared to the natural 5-methoxy/acetamide configuration.

Structure-Activity Relationship Methoxy Position Pharmacophore Mapping 3D-QSAR

Optimal Application Scenarios for Procuring N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide


Peripheral MT1/MT2 Agonist Tool Compound for Urological Drug Discovery

Based on the Astellas patent family's demonstration that indole carboxamide derivatives with low CNS penetration can serve as peripheral MT1/MT2 agonists for stress and mixed urinary incontinence, this compound is an ideal tool for validating peripheral melatonin receptor targets in bladder and urethral tissues [1]. Researchers can use it as a reference compound to benchmark novel peripherally-restricted agonists and to study on-target efficacy without confounding central effects on sleep or circadian rhythms.

Pharmacophore Probe for 6-Methoxyindole SAR and CoMFA Model Refinement

The distinct 6-methoxy substitution pattern of this compound, combined with the benzamide terminal group, makes it a valuable probe for extending 3D-QSAR CoMFA models of the melatonin receptor pharmacophore [2]. Procurement of this compound enables systematic SAR exploration around the benzamide moiety, facilitating the optimization of receptor subtype selectivity and the identification of novel chemical space for intellectual property generation.

Functional Selectivity Screening in Biased Agonism Assays at MT1/MT2 Receptors

Given the class-level evidence that 6-methoxyindole derivatives can exhibit diverse intrinsic activities ranging from full agonism to antagonism [1], this compound is well-suited for inclusion in biased agonism screening panels. It can be used alongside melatonin and other reference agonists in multiplexed signaling assays (e.g., G-protein activation, β-arrestin recruitment, receptor internalization) to identify functionally selective chemotypes with improved therapeutic windows [3].

Chemical Starting Point for Developing MT1-Selective or MT2-Selective Radioligands

The substitution pattern of this compound positions it as a promising scaffold for the development of subtype-selective radioligands or fluorescent probes for melatonin receptor binding assays. Unlike melatonin, which has similar affinity for both MT1 and MT2, the 6-methoxy/benzamide pharmacophore can be further functionalized to introduce substituents that enhance selectivity for one subtype over the other, as demonstrated by SAR studies in the related 1-(2-alkanamidoethyl)-6-methoxyindole series [2].

Quote Request

Request a Quote for N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.